molecular formula C18H11NO4S B2633156 (1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate CAS No. 391867-20-2

(1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2633156
CAS No.: 391867-20-2
M. Wt: 337.35
InChI Key: QQMZGVMLKNOZHV-UHFFFAOYSA-N
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Description

(1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that features a benzothiazole moiety linked to a chromene carboxylate group. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 2-aminothiophenol with a suitable chromene derivative under controlled conditions. One common method involves the use of phosphine-free Mn(I) complex by dehydrogenative coupling reaction of 2-aminothiophenol with primary alcohol . This method is known for its good functional group tolerance and compatibility with heteroaromatic compounds.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of eco-friendly solvents and high-yield reactions are prioritized to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole moiety to benzothiazoline.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

(1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both benzothiazole and chromene moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4S/c20-17(12-9-11-5-1-3-7-14(11)23-18(12)21)22-10-16-19-13-6-2-4-8-15(13)24-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMZGVMLKNOZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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